molecular formula C15H15ClN2O4S2 B2814290 methyl 7-(5-chlorothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448058-73-8

methyl 7-(5-chlorothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2814290
CAS RN: 1448058-73-8
M. Wt: 386.87
InChI Key: VMONPNLEAUQJHJ-UHFFFAOYSA-N
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Description

The compound appears to contain a sulfonamide group attached to a chlorothiophene, which is a type of aromatic compound that contains sulfur and chlorine . Sulfonamides are a group of compounds known for their antibiotic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the sulfonamide, chlorothiophene, and carboxylate groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. Sulfonamides, for example, can undergo a variety of reactions including hydrolysis, oxidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are typically solid at room temperature and are soluble in water .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Organic Electronics

Pharmaceutical Formulation and Prodrug Design

Biological Studies and Targeted Delivery

Agrochemicals and Crop Protection

Safety And Hazards

Sulfonamides can cause a variety of side effects including allergic reactions and interactions with other medications . Proper safety measures should be taken when handling this compound .

properties

IUPAC Name

methyl 7-[(5-chlorothiophen-2-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c1-22-15(19)18-7-6-10-2-3-12(8-11(10)9-18)17-24(20,21)14-5-4-13(16)23-14/h2-5,8,17H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMONPNLEAUQJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(5-chlorothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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